N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C25H31F3N4O and its molecular weight is 460.545. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of related compounds often targets the development of novel therapeutic agents with enhanced pharmacological profiles. For example, compounds with the tetrahydroquinoline or methylpiperazine moiety have been synthesized for their potential antibacterial and anticancer activities. The design of water-soluble analogues for quinazolin-4-one-based antitumor agents, such as CB30865, aimed at improving solubility and cytotoxicity, highlights the continuous effort in optimizing drug-like properties (Bavetsias et al., 2002).
Pharmacological Exploration
Compounds featuring the tetrahydroquinoline or methylpiperazine units have been explored for a variety of pharmacological activities, including but not limited to antimicrobial, anticancer, and antipsychotic effects. These studies provide insights into the potential therapeutic applications of such compounds, often leading to the discovery of novel treatments for diseases. For instance, heterocyclic carboxamides similar in structure have been evaluated as potential antipsychotic agents, demonstrating the importance of structural features in binding affinity to dopamine and serotonin receptors (Norman et al., 1996).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O/c1-30-12-14-32(15-13-30)23(19-9-10-22-18(16-19)6-5-11-31(22)2)17-29-24(33)20-7-3-4-8-21(20)25(26,27)28/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXLDVRIEQBTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.